molecular formula C11H20N2O3 B3325882 Tert-butyl N-(1-carbamoylcyclopentyl)carbamate CAS No. 223648-38-2

Tert-butyl N-(1-carbamoylcyclopentyl)carbamate

Cat. No.: B3325882
CAS No.: 223648-38-2
M. Wt: 228.29 g/mol
InChI Key: ITDQMUWECXSWDH-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is a chemical compound known for its role as a protecting group in organic synthesis. Protecting groups are used to temporarily mask reactive sites in molecules to prevent unwanted reactions during a synthetic sequence. This compound is particularly useful in peptide synthesis, where it helps protect amine groups from reacting prematurely .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamoylcyclopentyl)carbamate typically involves the reaction of 1-amino-1-cyclopentanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for about 20 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(1-carbamoylcyclopentyl)carbamate primarily undergoes deprotection reactions, where the protecting group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid or by heating .

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, heat

    Formation: Di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran

Major Products:

Scientific Research Applications

Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amines. This allows for the stepwise construction of peptides without interference from reactive amine groups .

In medicinal chemistry, this compound is used to synthesize peptide-based drugs and other bioactive molecules. It is also employed in the development of new synthetic methodologies and in the study of reaction mechanisms.

Mechanism of Action

The mechanism by which tert-butyl N-(1-carbamoylcyclopentyl)carbamate exerts its effects is primarily through the protection and subsequent deprotection of amine groups. The tert-butyl carbamate group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The protecting group can be removed by protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the release of the free amine .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is unique due to its specific application in protecting amine groups in cyclic structures, such as cyclopentane derivatives. This makes it particularly valuable in the synthesis of cyclic peptides and other cyclic compounds.

Properties

IUPAC Name

tert-butyl N-(1-carbamoylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-11(8(12)14)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQMUWECXSWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-Boc-1-amino-1-cyclopentane carboxylic acid (518 mg, 2.26 mmol) and HOBt hydrate (416 mg, 2.71 mmol) in DMF (5 mL), EDC (522 mg, 2.71 mmol) was added. After being stirred at room temperature for 1 h, conc. NH4OH (14 N, 0.900 mL, 12.6 mmol) was added. The mixture was stirred for 18 h. Water and EtOAc were added. The organic phase was washed with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo to give tert-butyl 1-carbamoylcyclopentylcarbamate (305 mg).
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
416 mg
Type
reactant
Reaction Step One
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Quantity
522 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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